Ethyl [(2,5-dimethylphenyl)amino](oxo)acetate
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Description
Ethyl (2,5-dimethylphenyl)aminoacetate is a chemical compound with a variety of potential applications .
Molecular Structure Analysis
The molecular formula of Ethyl (2,5-dimethylphenyl)aminoacetate is C12H15NO3 . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Catalyzed Synthesis and Dynamic NMR Studies
Ethyl 2-arylamino-2-oxo-acetates have been utilized in reactions with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine, producing dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates in good yields. Dynamic NMR studies of these compounds have shown high energy barriers for rotation around the N-aryl single bond, leading to observable atropisomerism, indicating their potential for creating stereochemically interesting structures (Yavari, Aghazadeh, & Tafazzoli, 2002); (Yavari, Nasiri, & Djahaniani, 2005).
Novel Series of α-Ketoamide Derivatives Synthesis
OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was tested as an additive in the synthesis of a novel series of α-ketoamide derivatives, showcasing superiority in terms of purity and yield over traditional methods. The synthesized compounds, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino] benzoyl amino acid ester derivatives, were characterized using various analytical methods, demonstrating OxymaPure's efficiency as a reagent (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Mechanisms of Csp(3)-H Functionalization
A theoretical investigation explored the mechanisms for the Csp(3)-H functionalization of ethyl 2-(methyl(p-tolyl)amino)acetate, revealing potential paths to generate intermediate radicals leading to various products. This study provides insights into the chemical interactions and transformations of such compounds (Zhou, Zhou, & Jing, 2017).
These studies highlight the versatility of ethyl (2,5-dimethylphenyl)aminoacetate derivatives in synthetic chemistry, offering potential applications in creating novel compounds with significant stereochemical and pharmacological properties. The exploration of these compounds' reactivity and mechanisms of transformation continues to contribute to advancements in chemical synthesis and medicinal chemistry.
properties
IUPAC Name |
ethyl 2-(2,5-dimethylanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSSXRVTDMNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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